molecular formula C7H14ClN B2805795 Octahydrocyclopenta[b]pyrrole hydrochloride CAS No. 2137857-51-1

Octahydrocyclopenta[b]pyrrole hydrochloride

Cat. No.: B2805795
CAS No.: 2137857-51-1
M. Wt: 147.65
InChI Key: PQAJNJOXKMQYSI-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[b]pyrrole hydrochloride is an organic compound with the molecular formula C7H14ClN. It is also known as 3-azabicyclo[3.3.0]octane hydrochloride. This compound is characterized by its bicyclic structure, which includes a five-membered ring fused to a nitrogen-containing ring. It is commonly used as an intermediate in the synthesis of various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing octahydrocyclopenta[b]pyrrole involves the hydrogenation of 1,2-dicyanocyclo-1-pentene. This process typically uses a metal catalyst such as Raney nickel or nickel on a support like SiO2. The reaction is carried out under high pressure and temperature conditions to achieve the desired hydrogenation .

Industrial Production Methods

Industrial production of octahydrocyclopenta[b]pyrrole hydrochloride often involves the Dieckmann cyclization of diethyl or dimethyl adipate, followed by cyanohydrin formation and reduction of an intermediate cyclic amide or imide. This method requires the use of expensive reducing agents like lithium aluminum hydride (LiAlH4) or borane, which generate significant amounts of inorganic salts as waste .

Chemical Reactions Analysis

Types of Reactions

Octahydrocyclopenta[b]pyrrole hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imides or amides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

    Oxidation: Imides and amides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octahydrocyclopenta[b]pyrrole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octahydrocyclopenta[b]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a protease-activated receptor 1 (PAR1) antagonist, which is a promising target for antiplatelet therapy to prevent thrombotic cardiovascular events . The compound’s bicyclic structure allows it to fit into the active site of the receptor, inhibiting its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydrocyclopenta[b]pyrrole hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various biologically active compounds makes it particularly valuable in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6-4-5-8-7(6)3-1;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAJNJOXKMQYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNC2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137857-51-1
Record name octahydrocyclopenta[b]pyrrole hydrochloride
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